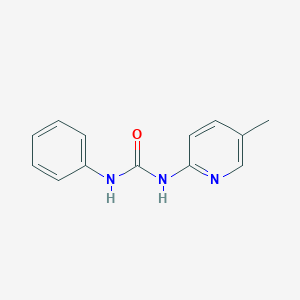![molecular formula C21H17N3O5 B5748534 N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5748534.png)
N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as Furamidine or DB75 and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-1,3-benzodioxole-5-carboxamide is not fully understood. However, it has been suggested that this compound inhibits the DNA synthesis of the parasites by binding to their DNA. It has also been proposed that N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-1,3-benzodioxole-5-carboxamide may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication.
Biochemical and Physiological Effects:
N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been found to exhibit cytotoxicity against various cancer cell lines, including breast cancer, ovarian cancer, and leukemia. This compound has also been shown to inhibit the replication of HIV-1 and herpes simplex virus type 1 (HSV-1).
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its potent antiparasitic and antiviral activities. This compound has been found to be effective against various parasites and viruses, making it a potential candidate for the development of new drugs. However, one of the limitations of using N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-1,3-benzodioxole-5-carboxamide is its cytotoxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research on N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-1,3-benzodioxole-5-carboxamide. One of the potential directions is the development of new drugs based on this compound for the treatment of Chagas disease, cancer, and viral infections. Another direction is the investigation of the mechanism of action of N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-1,3-benzodioxole-5-carboxamide, which may lead to the discovery of new targets for drug development. Further studies are also needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Synthesis Methods
N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-1,3-benzodioxole-5-carboxamide can be synthesized using various methods. One of the common methods is by reacting 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 4-(2-furoyl)hydrazinecarboxamide in the presence of a base. Another method involves the reaction of 4-(2-furoyl)hydrazinecarboxamide with 1,3-benzodioxole-5-carboxylic acid in the presence of a dehydrating agent.
Scientific Research Applications
N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in the field of scientific research. This compound has been found to exhibit potent antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. It has also been shown to have antitumor and antiviral activities.
properties
IUPAC Name |
N-[4-[(E)-N-(furan-2-carbonylamino)-C-methylcarbonimidoyl]phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-13(23-24-21(26)18-3-2-10-27-18)14-4-7-16(8-5-14)22-20(25)15-6-9-17-19(11-15)29-12-28-17/h2-11H,12H2,1H3,(H,22,25)(H,24,26)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCASPRECUCEDC-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CO1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CO1)/C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5748458.png)

![5-[(2-chlorobenzyl)amino]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5748470.png)

![4-methyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5748486.png)
![3-nitrobenzaldehyde [3-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5748489.png)

![2-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5748494.png)


![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-2-oxo-2-(1-pyrrolidinyl)acetamide](/img/structure/B5748528.png)
![5-[(2-chloro-6-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5748533.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-phenylpiperazine](/img/structure/B5748542.png)